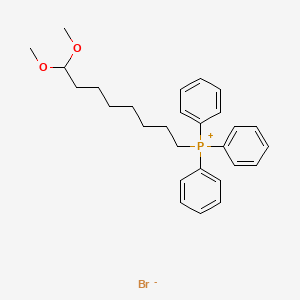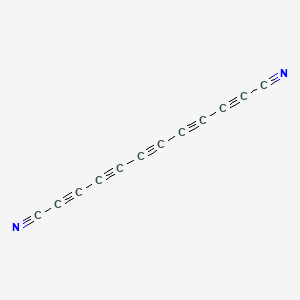
1-(4,6-Diaminopyrimidin-2-yl)thiolan-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,6-Diaminopyrimidin-2-yl)thiolan-1-ium bromide is a chemical compound that features a pyrimidine ring substituted with two amino groups at the 4 and 6 positions, and a thiolan-1-ium group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-Diaminopyrimidin-2-yl)thiolan-1-ium bromide typically involves the reaction of 4,6-diaminopyrimidine with thiolane in the presence of a brominating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as heating, stirring, and purification through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and ensuring environmental safety.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4,6-Diaminopyrimidin-2-yl)thiolan-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiolan-1-ium group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can replace the bromide ion with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide, cyanide, or amines can be employed under basic or neutral conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
1-(4,6-Diaminopyrimidin-2-yl)thiolan-1-ium bromide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(4,6-Diaminopyrimidin-2-yl)thiolan-1-ium bromide involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The thiolan-1-ium group may also interact with cellular membranes, influencing cell signaling pathways .
Comparación Con Compuestos Similares
2,4-Diaminopyrimidine: Shares the pyrimidine core but lacks the thiolan-1-ium group.
Thiolan-1-ium derivatives: Compounds with similar thiolan-1-ium groups but different substituents on the pyrimidine ring.
Uniqueness: 1-(4,6-Diaminopyrimidin-2-yl)thiolan-1-ium bromide is unique due to the presence of both the 4,6-diaminopyrimidine and thiolan-1-ium groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
185256-53-5 |
|---|---|
Fórmula molecular |
C8H13BrN4S |
Peso molecular |
277.19 g/mol |
Nombre IUPAC |
2-(thiolan-1-ium-1-yl)pyrimidine-4,6-diamine;bromide |
InChI |
InChI=1S/C8H13N4S.BrH/c9-6-5-7(10)12-8(11-6)13-3-1-2-4-13;/h5H,1-4H2,(H4,9,10,11,12);1H/q+1;/p-1 |
Clave InChI |
NQFIFWQVZNUISW-UHFFFAOYSA-M |
SMILES canónico |
C1CC[S+](C1)C2=NC(=CC(=N2)N)N.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[3-(4-Methylpiperazin-1-yl)propyl]tetrahydropyrimidin-2(1H)-one](/img/structure/B12559744.png)
![4-[4-(Pyridin-4-yl)buta-1,3-diyn-1-yl]aniline](/img/structure/B12559747.png)




![Methyl 14-[(methanesulfonyl)oxy]tetradec-12-ynoate](/img/structure/B12559761.png)


![1,1'-[1,3-Phenylenebis(methylene)]bis(1,4,7-triazonane)](/img/structure/B12559782.png)

![9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1,9-dimethyl-, ethyl ester](/img/structure/B12559793.png)
